molecular formula C10H16ClN3 B13526302 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride

1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride

Cat. No.: B13526302
M. Wt: 213.71 g/mol
InChI Key: FBQLGZKDCLVDSU-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazino and indazole moiety.

Preparation Methods

The synthesis of 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of hydrazine derivatives and aldehydes, followed by cyclization to form the indazole ring. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazino and indazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-2-4-9-8(3-1)10-7-11-5-6-13(10)12-9;/h11H,1-7H2;1H

InChI Key

FBQLGZKDCLVDSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3CCNCC3=C2C1.Cl

Origin of Product

United States

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